molecular formula C4H5Br2NS B3317068 5-(Bromomethyl)thiazole hydrobromide CAS No. 956003-84-2

5-(Bromomethyl)thiazole hydrobromide

Cat. No.: B3317068
CAS No.: 956003-84-2
M. Wt: 258.96 g/mol
InChI Key: UBIKRYYVAOIIDU-UHFFFAOYSA-N
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Description

5-(Bromomethyl)thiazole hydrobromide is a chemical compound with the molecular formula C4H5Br2NS . It has a molecular weight of 272.99 and is typically a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques . For example, X-ray diffraction investigation was carried out to establish the spatial structure of the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.05 g/mol . It has a topological polar surface area of 41.1 Ų and a complexity of 59.7 . The compound is a solid at room temperature .

Safety and Hazards

The safety data sheet for 5-(Bromomethyl)thiazole hydrobromide indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the thiazole derivative and the biomolecule it interacts with.

Cellular Effects

Thiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 5-(Bromomethyl)thiazole hydrobromide on cells have not been reported.

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Studies on other thiazole derivatives suggest that their effects can vary with dosage

Metabolic Pathways

Thiazole derivatives can be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific metabolic pathways involving this compound have not been identified.

Properties

IUPAC Name

5-(bromomethyl)-1,3-thiazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.BrH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIKRYYVAOIIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956003-84-2
Record name 5-(bromomethyl)-1,3-thiazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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